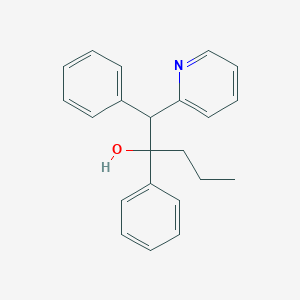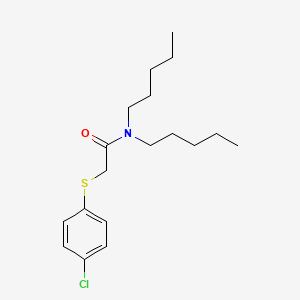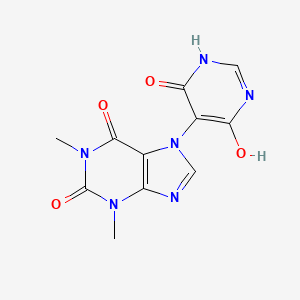![molecular formula C9H7N3O4S B14006425 Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo- CAS No. 34259-41-1](/img/structure/B14006425.png)
Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo- is a heterocyclic compound that belongs to the class of fused pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the cyclization of 5-acetyl-4-aminopyrimidines with various reagents. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) . This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives.
Another method involves the Gould–Jacobs reaction, which is a condensation reaction of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
Industrial production methods for pyrido[2,3-d]pyrimidine derivatives often involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and solvents may vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyrido[2,3-d]pyrimidine derivatives undergo various chemical reactions, including:
Reduction: Reduction of the carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions at the methylthio group or other positions on the pyrimidine ring using nucleophiles such as benzylamine (BnNH2).
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Nucleophiles: Benzylamine for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxide and sulfone derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Benzylamino derivatives.
Aplicaciones Científicas De Investigación
Pyrido[2,3-d]pyrimidine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Studied for their antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of pyrido[2,3-d]pyrimidine derivatives involves the inhibition of specific molecular targets such as tyrosine kinases and cyclin-dependent kinases. These compounds bind to the active sites of these enzymes, preventing their normal function and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The pathways involved include the phosphatidylinositol 3-kinase (PI3K) pathway and the mammalian target of rapamycin (mTOR) pathway .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness
Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group and the dioxo functionality enhances its reactivity and potential as a pharmacologically active compound.
Propiedades
Número CAS |
34259-41-1 |
|---|---|
Fórmula molecular |
C9H7N3O4S |
Peso molecular |
253.24 g/mol |
Nombre IUPAC |
2-methylsulfanyl-4,5-dioxo-3,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4S/c1-17-9-11-6-4(7(14)12-9)5(13)3(2-10-6)8(15)16/h2H,1H3,(H,15,16)(H2,10,11,12,13,14) |
Clave InChI |
DOYKTCZGOFJYRT-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=C(C(=O)C(=CN2)C(=O)O)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-[1,2-Phenylenebis(oxy)]di(2-benzofuran-1(3H)-one)](/img/structure/B14006348.png)

![Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]-](/img/structure/B14006370.png)
![Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate](/img/structure/B14006376.png)





![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)



